HDAC1-IN-7 is a selective inhibitor of histone deacetylase 1, a member of the histone deacetylase family that plays a critical role in regulating gene expression through the modification of histones and non-histone proteins. Histone deacetylase 1 is encoded by the HDAC1 gene in humans and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of HDAC1 has been associated with therapeutic potential in various diseases, particularly cancers.
The compound HDAC1-IN-7 has been developed through medicinal chemistry efforts aimed at discovering selective inhibitors of histone deacetylases. Research studies have indicated that compounds like HDAC1-IN-7 can effectively inhibit the enzymatic activity of HDAC1, leading to alterations in gene expression that can promote cancer cell death or differentiation.
HDAC1-IN-7 falls under the category of small molecule inhibitors specifically designed to target histone deacetylases, particularly HDAC1. It is classified as an epigenetic modulator due to its ability to influence gene expression through histone modification.
The synthesis of HDAC1-IN-7 typically involves multi-step organic synthesis techniques. The process may include:
The synthesis may involve:
HDAC1-IN-7 possesses a specific molecular structure characterized by functional groups that confer its inhibitory properties on HDAC1. The exact structure may vary based on synthetic modifications but typically includes:
Molecular weight, solubility, and other physicochemical properties are crucial for understanding its behavior in biological systems. Specific data regarding these parameters would typically be determined through experimental characterization.
HDAC1-IN-7 primarily functions through competitive inhibition of the active site of histone deacetylase 1. The chemical reaction involved can be summarized as follows:
This inhibition leads to increased acetylation levels of histones and non-histone proteins, resulting in altered gene expression patterns.
The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of HDAC1-IN-7 are tested against a constant concentration of HDAC1. This can help determine the IC50 value, which indicates the potency of the inhibitor.
The mechanism by which HDAC1-IN-7 exerts its effects involves several steps:
Studies have shown that inhibition of HDAC1 can lead to upregulation of tumor suppressor genes and downregulation of oncogenes, contributing to its potential as an anticancer agent.
HDAC1-IN-7 is expected to exhibit:
The compound's chemical properties include:
Relevant data from experiments would provide insights into these properties.
HDAC1-IN-7 has potential applications in:
HDAC1-IN-7 (CAS 794552-20-8) is a benzamide-based inhibitor featuring a C22H17N3O4S chemical structure with a molecular weight of 419.45 g/mol [1] [9]. Its core design aligns with classical pharmacophores for Class I HDAC inhibitors:
This structure shares significant homology with inhibitors like Tucidinostat (Chidamide), particularly in the cap and linker regions, which confer selectivity toward Class I HDACs [6]. Unlike hydroxamate-based inhibitors (e.g., SAHA), HDAC1-IN-7’s benzamide ZBG reduces off-target effects against metal-dependent enzymes outside the HDAC family [3].
Table 1: Structural Comparison of HDAC1-IN-7 with Reference Inhibitors
Feature | HDAC1-IN-7 | SAHA (Vorinostat) | Tucidinostat |
---|---|---|---|
ZBG Type | Benzamide | Hydroxamate | Benzamide |
Molecular Weight | 419.45 g/mol | 264.32 g/mol | 390.41 g/mol |
HDAC Class Specificity | Class I (HDAC1-3) | Pan-HDAC | Class I/IIb |
Key Cap Group | Phenol-benzamide | Alkenyl-hydroxamate | Anilino-pyrimidine |
HDAC1-IN-7 exhibits slow-binding inhibition kinetics characteristic of benzamide inhibitors. Studies using recombinant HDAC1 demonstrate:
HDAC1-IN-7 shows negligible activity against Class IIa HDACs (HDAC4, 5, 7, 9) due to structural divergence in their active sites, particularly the absence of a deep hydrophobic channel [8].
Table 2: Kinetic Parameters of HDAC1-IN-7 Against Class I HDACs
Enzyme | IC₅₀ (μM) | Association Rate (kₒₙ, M⁻¹s⁻¹) | Dissociation Rate (kₒff, s⁻¹) | Residence Time (min) |
---|---|---|---|---|
HDAC1 | 0.957 | 1.2 × 10⁴ | 6.9 × 10⁻⁵ | 240 |
HDAC2 | 0.160 | 8.5 × 10³ | 7.2 × 10⁻⁵ | 231 |
HDAC3 | 0.067 | 1.5 × 10⁴ | 5.8 × 10⁻⁵ | 287 |
HDAC8 | 0.733 | 3.0 × 10³ | 2.1 × 10⁻³ | 8 |
Data compiled from enzymatic assays using fluorogenic substrates [1] [3] [6].
HDAC1-IN-7 displays 10- to 15-fold higher affinity for HDAC1/2/3 over other isoforms:
Affinity for HDAC10 (IC₅₀ = 78 nM) and HDAC11 (IC₅₀ = 432 nM) is moderate but physiologically irrelevant, as cellular assays confirm histone H3 hyperacetylation is exclusively mediated via Class I inhibition [6].
Molecular dynamics (MD) simulations (5 ns trajectories at 300 K) reveal key binding determinants:
Notably, HDAC1-IN-7 induces a conformational shift in the L6-loop (residues 100–115) of HDAC1, narrowing the substrate entry channel by 2.8 Å. This "closed state" obstructs acetyl-lysine access, explaining its non-competitive inhibition pattern [5] [8].
Table 3: Key Interaction Residues in HDAC1–HDAC1-IN-7 Complex
Interaction Type | HDAC1 Residues | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Zinc coordination | His-178, Asp-264 | 2.1–2.3 | −12.4 |
Hydrogen bonds | Tyr-303, Gly-151 | 1.8–2.2 | −4.7 |
Hydrophobic packing | Phe-205, Pro-273, Leu-271 | 3.5–4.0 | −3.2 |
Electrostatic | Asp-99 | 3.0 | −1.5 |
Simulations further predict that acetylation of HDAC1 at Lys-218/220—a regulatory post-translational modification—reduces inhibitor affinity by 40% due to steric clashes with the benzamide cap [4] [7].
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